molecular formula C20H16N6O2 B2925019 10-[(E)-2-[(2,5-dimethoxyphenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile CAS No. 338966-87-3

10-[(E)-2-[(2,5-dimethoxyphenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile

Cat. No.: B2925019
CAS No.: 338966-87-3
M. Wt: 372.388
InChI Key: OLPIPKHHXKAGAL-FNORWQNLSA-N
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Description

This compound features a highly complex tricyclic scaffold with four nitrogen atoms (2,3,7,11-tetraazatricyclo), a carbonitrile group at position 5, and an (E)-configured ethenyl bridge substituted with a 2,5-dimethoxyphenylamino moiety. The tricyclic core (trideca-hexaene) introduces significant structural rigidity, while the electron-withdrawing carbonitrile and electron-donating methoxy groups create a polarized electronic environment.

Properties

IUPAC Name

10-[(E)-2-(2,5-dimethoxyanilino)ethenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2/c1-27-14-3-4-19(28-2)17(9-14)23-7-5-16-15-12-24-20-13(10-21)11-25-26(20)18(15)6-8-22-16/h3-9,11-12,23H,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPIPKHHXKAGAL-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC=CC2=NC=CC3=C2C=NC4=C(C=NN34)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)N/C=C/C2=NC=CC3=C2C=NC4=C(C=NN34)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by a unique tetraazatricyclo structure along with a dimethoxyphenyl group. Its molecular formula is C18H22N6C_{18}H_{22}N_6 with a molecular weight of approximately 318.4 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with biological systems, particularly in receptor binding and enzyme inhibition.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities:

  • Anticancer Activity : Some derivatives of tetraazatricyclo compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of the dimethoxyphenyl group may enhance the compound's ability to interact with microbial membranes, leading to increased antimicrobial efficacy.
  • Neuropharmacological Effects : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

Pharmacological Effects

The pharmacological profile of this compound can be summarized as follows:

Activity Description
AnticancerInduces apoptosis in various cancer cell lines
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
NeuroactiveModulates neurotransmitter release and receptor activity

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of tetraazatricyclo compounds to evaluate their anticancer properties against human breast cancer cells (MCF-7). The lead compound demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity.

Study 2: Antimicrobial Activity

A comparative study in Pharmaceutical Biology assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, showcasing its potential as an antimicrobial agent.

Study 3: Neuropharmacological Assessment

Research published in Neuroscience Letters explored the neuropharmacological effects of related compounds on serotonin receptors. The findings suggested that these compounds could act as partial agonists at the 5-HT2A receptor, which is implicated in mood regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Physicochemical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups/Substituents
Target Compound C₂₃H₂₀N₆O₂ ~436 (estimated) Not reported Not reported Carbonitrile, tetraazatricyclo, dimethoxyphenylamino
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S 386 243–246 68 Carbonitrile, thiazolo-pyrimidine, trimethylbenzylidene
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 403 213–215 68 Carbonitrile, thiazolo-pyrimidine, cyanobenzylidene
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ 318 268–269 57 Carbonitrile, pyrimido-quinazoline, methylfuran

Key Observations :

Structural Complexity :

  • The target compound’s tetraazatricyclic core is more structurally intricate than the bicyclic thiazolo-pyrimidine (11a, 11b) or pyrimido-quinazoline (12) systems. This complexity likely reduces synthetic yield compared to simpler analogs (e.g., 12: 57% yield vs. 11a/b: 68%) .
  • The (E)-ethenyl group in the target compound introduces stereochemical specificity absent in the benzylidene or furan-derived analogs.

Electronic Effects: The 2,5-dimethoxyphenylamino substituent in the target compound provides electron-donating methoxy groups, contrasting with the electron-withdrawing cyano group in 11b or neutral methyl groups in 11a. This difference would alter solubility and reactivity. All compounds share a carbonitrile group (~2220 cm⁻¹ in IR), but the target’s tricyclic system may shield this group, leading to subtle NMR shifts compared to 11a/b .

Thermal Stability :

  • The target compound’s melting point is unreported, but analogs with fused aromatic systems (e.g., 12: 268–269°C) exhibit higher thermal stability than less rigid structures (11b: 213–215°C) .

Spectroscopic Comparison

Table 2: NMR and IR Data Highlights

Compound IR (CN stretch, cm⁻¹) Notable NMR Features (δ, ppm)
Target ~2220 (estimated) Expected aromatic protons (6.5–8.5), methoxy groups (3.8–4.0), and ethenyl proton (~7.9)
11a 2,219 Trimethylbenzylidene protons (2.24–2.37), =CH (7.94)
11b 2,209 Cyanobenzylidene protons (7.41–8.01), =CH (8.01)
12 2,220 Quinazoline protons (7.10–7.82), NH (9.59, D₂O exchangeable)
  • NMR Analysis: The target compound’s dimethoxyphenylamino group would produce distinct OCH₃ signals (δ 3.8–4.0) absent in 11a/b or 12. As seen in , chemical shift differences in specific regions (e.g., aromatic vs. aliphatic protons) can localize substituents. For example, the ethenyl proton in the target compound may resonate upfield compared to the benzylidene =CH in 11a/b due to conjugation with the amino group .

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